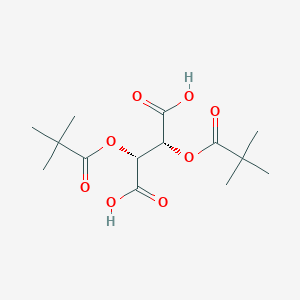

(-)-Dipivaloyl-L-tartaric Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(-)-Dipivaloyl-L-tartaric Acid is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of pivaloyloxy groups enhances its stability and reactivity, making it a valuable compound in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Dipivaloyl-L-tartaric Acid typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with pivaloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent any side reactions and to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(-)-Dipivaloyl-L-tartaric Acid undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield (2R,3R)-2,3-dihydroxybutanedioic acid and pivalic acid.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Substitution: The pivaloyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Hydrolysis: (2R,3R)-2,3-dihydroxybutanedioic acid and pivalic acid.

Oxidation: Oxo derivatives of the original compound.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(-)-Dipivaloyl-L-tartaric Acid has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism of action of (-)-Dipivaloyl-L-tartaric Acid involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In drug delivery systems, its stability and reactivity allow for controlled release of active pharmaceutical ingredients.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R,3R)-2,3-Dihydroxybutanedioic acid: The parent compound, which lacks the pivaloyloxy groups.

(2R,3R)-2,3-Dimethoxybutanedioic acid: A similar compound with methoxy groups instead of pivaloyloxy groups.

(2R,3R)-2,3-Dibenzoyloxybutanedioic acid: Another ester derivative with benzoyloxy groups.

Uniqueness

The presence of pivaloyloxy groups in (-)-Dipivaloyl-L-tartaric Acid imparts unique properties such as enhanced stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring robust and reactive intermediates.

Biologische Aktivität

(-)-Dipivaloyl-L-tartaric acid (DPTA) is a derivative of tartaric acid, recognized for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its chiral characteristics and its role as a precursor in the synthesis of bioactive molecules.

- Molecular Formula : C14H22O8

- Molecular Weight : 318.32 g/mol

- CAS Number : 65259-81-6

- Appearance : White to light yellow crystalline powder

Antidiabetic Potential

L-tartaric acid has been shown to possess antihyperglycemic and antidyslipidemic effects. In vivo studies indicated that it could improve glucose metabolism and lipid profiles in diabetic models . This raises the possibility that DPTA may share these beneficial metabolic effects, warranting further investigation.

Synthesis of Bioactive Molecules

DPTA serves as a chiral building block in the synthesis of various bioactive compounds. Its application in asymmetric synthesis has been explored, particularly in creating complex molecules with pharmaceutical relevance . The ability to manipulate its stereochemistry allows for the production of compounds with specific biological activities.

Case Study 1: Antihypertensive Activity

In a controlled study, L-tartaric acid was administered to hypertensive rats at doses of 80 mg/kg and 240 mg/kg. Results showed a dose-dependent decrease in systolic and diastolic blood pressure, alongside enhanced vasorelaxation in isolated thoracic aorta segments . While this study focused on L-tartaric acid, it provides insights into the potential pharmacological profile of DPTA.

Case Study 2: Synthesis Applications

DPTA has been utilized as a chiral template in synthesizing helical π-conjugated cyclic nanocoils, which have applications in nanoelectronics and materials science . The compound's ability to act as a chiral auxiliary underscores its versatility in synthetic chemistry.

Research Findings

Eigenschaften

IUPAC Name |

(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O8/c1-13(2,3)11(19)21-7(9(15)16)8(10(17)18)22-12(20)14(4,5)6/h7-8H,1-6H3,(H,15,16)(H,17,18)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHJEZDFEHUYCR-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(C(C(=O)O)OC(=O)C(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.